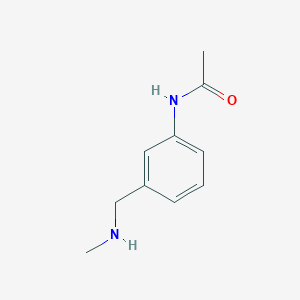
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1-aminoanthraquinone, triethyl orthoformate, and a CH-acid compound without the use of any solvent or catalyst. The reaction is carried out at a mild temperature of 50°C, yielding the desired product in a short reaction time of 14-50 minutes with good to excellent yields (85-96%) .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and solvent-free conditions are preferred to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties .
Mecanismo De Acción
The mechanism of action of 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapy, as it can interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1-Amino-4-methylaminoanthraquinone
- 1-Amino-4-phenylaminoanthraquinone
Uniqueness
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is unique due to the presence of both an amino group and a methoxyphenylamino group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
27341-33-9 |
|---|---|
Fórmula molecular |
C21H16N2O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-amino-4-(3-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-6-4-5-12(11-13)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
Clave InChI |
UNQABTJUSVYLOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


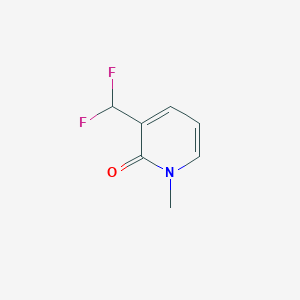
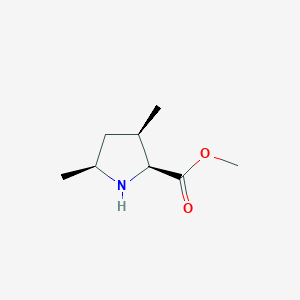
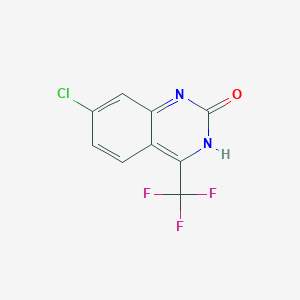

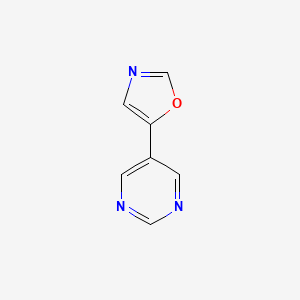

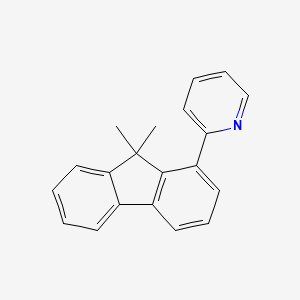
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
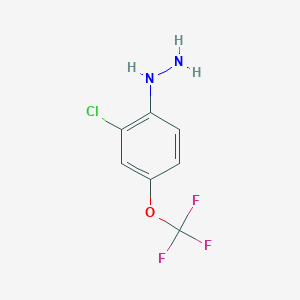
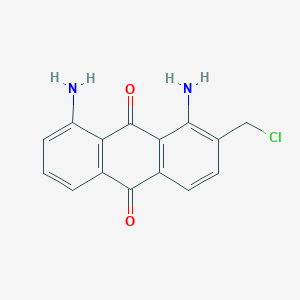

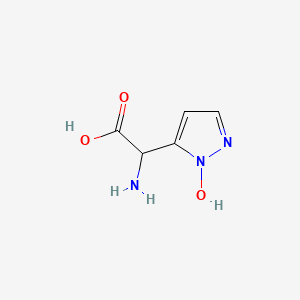
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
